molecular formula C20H16N2O8S2 B2997691 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid CAS No. 431984-23-5

3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid

Cat. No.: B2997691
CAS No.: 431984-23-5
M. Wt: 476.47
InChI Key: DPEOLYYASMONLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfonylamino, and sulfamoyl groups

Properties

IUPAC Name

3-[[4-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S2/c23-19(24)13-3-1-5-17(11-13)31(27,28)21-15-7-9-16(10-8-15)22-32(29,30)18-6-2-4-14(12-18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOLYYASMONLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by amination and subsequent carboxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl or carboxyl groups, potentially converting them into sulfides or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or sulfides.

Scientific Research Applications

3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino and sulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxyl group may also participate in binding to active sites of enzymes, modulating their function.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Chlorosulfonylbenzoic acid

Comparison: Compared to these similar compounds, 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of both sulfonylamino and sulfamoyl groups allows for more versatile interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry research.

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